5-Bromo-2-chloro-8-methylquinoline
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Overview
Description
5-Bromo-2-chloro-8-methylquinoline: is a quinoline derivative, a class of nitrogen-containing heterocyclic compounds Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-8-methylquinoline typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-8-methylquinoline.
Bromination: The bromination of 2-chloro-8-methylquinoline is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-chloro-8-methylquinoline can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium carbonate, and dimethylformamide (DMF) as a solvent.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Azido Derivatives: Formed from nucleophilic substitution with sodium azide.
Hydroxyl Derivatives: Formed from oxidation reactions.
Coupled Products: Formed from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex quinoline derivatives.
Catalysis: Employed in catalytic processes due to its unique reactivity.
Biology and Medicine:
Antimicrobial Agents: Exhibits antimicrobial activity against various Gram-positive and Gram-negative bacteria.
Anticancer Research: Investigated for its potential anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.
Industry:
Dyes and Pigments: Used in the production of dyes and pigments due to its chromophoric properties.
Materials Science: Incorporated into materials for electronic applications.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-8-methylquinoline involves its interaction with biological targets such as enzymes and DNA. The compound can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription, ultimately causing bacterial cell death . In cancer cells, it can intercalate into DNA, preventing cell division and inducing apoptosis .
Comparison with Similar Compounds
2-Chloro-8-methylquinoline: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Bromo-8-methylquinoline: Lacks the chlorine atom, affecting its chemical properties and applications.
Uniqueness: The combination of these substituents on the quinoline ring provides a distinct set of chemical and biological properties that are not observed in its analogs .
Properties
Molecular Formula |
C10H7BrClN |
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Molecular Weight |
256.52 g/mol |
IUPAC Name |
5-bromo-2-chloro-8-methylquinoline |
InChI |
InChI=1S/C10H7BrClN/c1-6-2-4-8(11)7-3-5-9(12)13-10(6)7/h2-5H,1H3 |
InChI Key |
GRSXFRNKQZLMES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)C=CC(=N2)Cl |
Origin of Product |
United States |
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